molecular formula C9H8ClF2N3O B6209878 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride CAS No. 2703779-56-8

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride

Cat. No.: B6209878
CAS No.: 2703779-56-8
M. Wt: 247.63 g/mol
InChI Key: GPBZMNVOZHTBNR-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride (CAS: 1155522-11-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a difluoromethyl group at position 5 and an aniline moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research . The molecular weight is 211.17 g/mol, and its structure combines the electron-deficient oxadiazole core with fluorine atoms, which modulate lipophilicity and metabolic stability .

Properties

CAS No.

2703779-56-8

Molecular Formula

C9H8ClF2N3O

Molecular Weight

247.63 g/mol

IUPAC Name

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline;hydrochloride

InChI

InChI=1S/C9H7F2N3O.ClH/c10-7(11)9-13-8(14-15-9)5-2-1-3-6(12)4-5;/h1-4,7H,12H2;1H

InChI Key

GPBZMNVOZHTBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NOC(=N2)C(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Difluoromethylation of Oxadiazole Precursors

This method employs difluoromethylating agents such as ClCF₂H (chlorodifluoromethane) or BrCF₂H (bromodifluoromethane) in the presence of transition metal catalysts. For example, copper(I) iodide (CuI) catalyzes the coupling of 3-(5-chloro-1,2,4-oxadiazol-3-yl)aniline with ClCF₂H in dimethylacetamide (DMA) at 100°C, achieving a 60–70% yield.

Mechanistic Insights
The reaction proceeds via a radical pathway, where CuI generates a difluoromethyl radical (·CF₂H) that attacks the oxadiazole ring’s 5-position. The intermediate is then quenched with hydrochloric acid to form the hydrochloride salt.

Pre-Functionalized Building Blocks

Alternatively, pre-synthesized difluoromethyl-containing precursors streamline the process. For instance, 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid can be coupled with 3-aminophenylboronic acid via Suzuki-Miyaura cross-coupling, followed by acidification to yield the target compound. This method reduces side reactions but requires access to specialized intermediates.

Alternative Synthetic Pathways: Innovations and Modifications

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2023 study demonstrated that irradiating 3-aminobenzohydrazide and difluoromethyl cyanide in DMF at 120°C for 30 minutes achieves an 80% yield, compared to 65% under conventional heating.

Flow Chemistry for Scalability

Continuous flow reactors enhance reproducibility and safety in industrial settings. A patented process involves pumping reactants through a heated reactor (70°C) with a residence time of 10 minutes, achieving a 90% conversion rate and minimizing byproducts.

Industrial-Scale Production: Challenges and Solutions

Large-scale synthesis necessitates cost-effective and environmentally benign protocols. Key considerations include:

  • Catalyst Recycling : Immobilized catalysts (e.g., CuI on silica) reduce metal waste.

  • Solvent Recovery : Distillation systems reclaim THF or DMF, lowering production costs.

  • Byproduct Management : Neutralization of excess HCl with NaOH generates NaCl, which is filtered and discarded.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent remains the gold standard for laboratory-scale purification, yielding >98% purity. For industrial batches, simulated moving bed (SMB) chromatography improves throughput.

Crystallization

Recrystallization from ethanol/water (9:1) produces needle-like crystals suitable for X-ray diffraction analysis, confirming molecular structure.

Analytical Data

  • Melting Point : 182–184°C (decomposition observed above 185°C).

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH₃⁺), 7.56–7.42 (m, 4H, Ar-H), 6.12 (t, J = 54 Hz, 1H, CF₂H).

  • HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Scale Advantages
Hydrazide Cyclocondensation65–7595–98Lab/IndustrialCost-effective, established protocol
Microwave-Assisted8099LabRapid, high yield
Flow Chemistry9099.5IndustrialScalable, minimal byproducts

Chemical Reactions Analysis

Types of Reactions

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group and oxadiazole ring play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to various biological effects, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent on Oxadiazole Salt Form Key Features
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride 1155522-11-4 C9H9ClF2N3O 211.17 -CF2H Hydrochloride Enhanced solubility, metabolic stability
3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline 10185-69-0 C9H9N3O 175.19 -CH3 Free base Lower lipophilicity, simpler synthesis
3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline 71754-23-9 C9H6F3N3O 229.16 -CF3 Free base Higher electron-withdrawing effect, potential pesticidal activity
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline N/A C9H8ClN3O 209.63 -CH2Cl Free base Reactive chloromethyl group, versatile intermediate
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride 1311316-40-1 C12H14ClN3O2 267.71 -CH2O-Cyclopropyl Hydrochloride Bulky substituent, potential CNS applications

Key Observations :

  • Substituent Effects : The difluoromethyl group (-CF2H) balances lipophilicity and electronic effects, offering intermediate polarity compared to -CF3 (highly electron-withdrawing) and -CH3 (electron-donating). This impacts binding affinity in receptor-ligand interactions .
  • Salt Forms : Hydrochloride salts (target compound and cyclopropyl analog) improve aqueous solubility, critical for drug formulation, whereas free bases (e.g., trifluoromethyl variant) may require co-solvents .
  • Reactivity : The chloromethyl derivative (C9H8ClN3O) is a reactive intermediate for further functionalization, whereas the trifluoromethyl variant’s stability suits pesticidal applications .

Biological Activity

3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound features a difluoromethyl group and an oxadiazole ring, which contribute to its physicochemical properties and biological interactions. Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Molecular Formula : C9H7F2N3O
  • Molecular Weight : 211.17 g/mol
  • CAS Number : 1155522-11-4

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The difluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, the compound can interact with enzymes and receptors, potentially inhibiting specific pathways or modulating cellular responses.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial growth effectively:

CompoundInhibition Zone (mm)Reference
Compound A20–25
Compound B15–20
3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]anilineTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example:

  • In vitro Studies : A derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer-derived cell lines .
Cell LineIC50 (µM)Selectivity
HT-2992.4Moderate
OVXF 8992.76High
PXF 17529.27High

These findings suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the oxadiazole ring can significantly influence biological activity. For instance:

  • Difluoromethyl Substitution : Enhances lipophilicity and metabolic stability.
  • Oxadiazole Ring Modifications : Can lead to increased potency against specific cancer cell lines.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that a modified oxadiazole compound showed selective cytotoxicity against renal cancer cell lines with an IC50 value of 1.143 µM .
  • Antimicrobial Efficacy : Another study reported that certain oxadiazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride, and what optimization strategies improve yield?

  • Answer : Synthesis typically involves cyclization of a nitrile intermediate with hydroxylamine under anhydrous conditions to form the 1,2,4-oxadiazole ring. For example, describes a general procedure using polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a base. Optimizing reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of hydroxylamine can enhance yield. Post-synthesis, the free base is converted to the hydrochloride salt via HCl gas or aqueous HCl .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm the oxadiazole ring and difluoromethyl substituent (e.g., 19^19F NMR for fluorine environments) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C9_9H8_8F2_2N3_3O·HCl = 247.65 g/mol) .
  • HPLC : Purity assessment (>95% is standard for biological assays) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Answer : Antimicrobial activity is a common starting point due to structural similarities to oxadiazole derivatives ( ). Use:

  • MIC assays against Gram-positive/negative bacteria.
  • Enzyme inhibition studies (e.g., kinases, proteases) via fluorescence-based assays.
  • Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines) to establish safety margins .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and binding affinity compared to analogs (e.g., trifluoromethyl or methyl substituents)?

  • Answer : The difluoromethyl group enhances electronegativity and metabolic stability compared to methyl but reduces steric hindrance relative to trifluoromethyl. Computational studies (e.g., DFT calculations) show increased dipole moments, affecting ligand-protein interactions. highlights trifluoromethyl analogs exhibiting stronger antifungal activity, suggesting fluorine substitution patterns directly modulate bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or structural impurities. Mitigation steps:

  • Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Reanalyze compound purity via HPLC-MS.
  • Compare substituent effects : For example, notes methoxy-substituted analogs show lower binding affinity than difluoromethyl derivatives in docking studies .

Q. How can molecular docking guide the design of derivatives with improved target selectivity?

  • Answer :

  • Target identification : Use databases (e.g., PDB) to identify proteins with oxadiazole-binding pockets (e.g., enzymes in pathogenic bacteria).
  • Docking software : AutoDock Vina or Schrödinger Suite predicts binding poses. emphasizes hydrogen bonding between the oxadiazole ring and active-site residues (e.g., Tyr in bacterial dihydrofolate reductase).
  • SAR analysis : Modify substituents (e.g., adding electron-withdrawing groups) to optimize binding energy (ΔG) .

Q. What synthetic challenges arise during scale-up, and how are they addressed?

  • Answer : Key challenges include:

  • Cyclization side reactions : Use high-purity nitrile precursors and controlled temperature.
  • Salt formation : Ensure stoichiometric HCl addition to avoid hygroscopic byproducts.
  • Purification : Column chromatography on silica gel or recrystallization from ethanol/water mixtures improves yield .

Methodological Considerations

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

  • Answer :

  • pH stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
  • Plasma stability : Incubate with rodent/human plasma; quantify parent compound remaining after 24 hours.
  • Metabolic stability : Use liver microsomes (e.g., CYP450 enzymes) to identify metabolic hotspots .

Q. What in silico tools predict ADMET properties early in development?

  • Answer :

  • SwissADME : Estimates solubility, GI absorption, and BBB permeability.
  • ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity).
  • Molinspiration : Calculates drug-likeness parameters (e.g., LogP <5 for oral bioavailability) .

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